Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes an ethyl ester group, a 2-methylphenyl substituent, and a pyrrolidine ring, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Michael addition reaction, where 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes to form pyrrolidine-3-carboxylic acids . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated pyrrolidine derivatives.
Scientific Research Applications
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in anticonvulsant drugs.
Pyrrolidine-2,5-diones: Utilized in the synthesis of bioactive molecules with anti-inflammatory properties.
Prolinol: A chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-9-15-8-12(13)11-7-5-4-6-10(11)2/h4-7,12-13,15H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEYFCSFEXWRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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